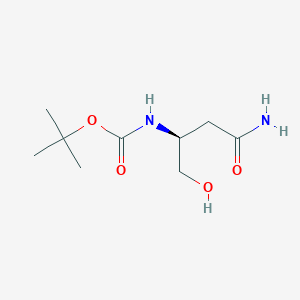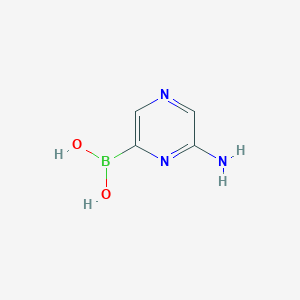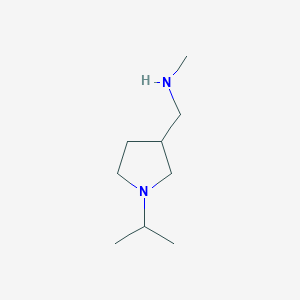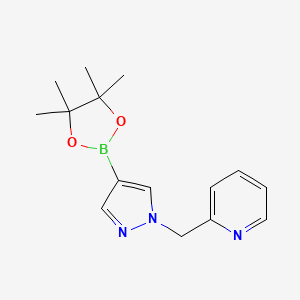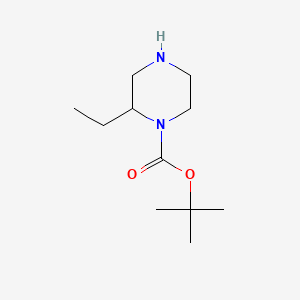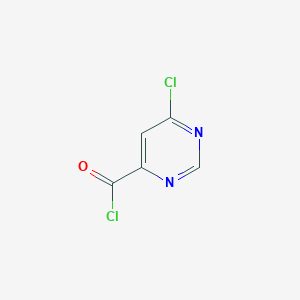
6-Chloropyrimidine-4-carbonyl chloride
Overview
Description
6-Chloropyrimidine-4-carbonyl chloride is a heterocyclic compound that consists of a pyrimidine ring with a carbonyl chloride and a chlorine atom at the 4 and 6 positions, respectively. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
6-Chloropyrimidine-4-carbonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . The substitution of –OH moieties with chlorine in pyrimidines has been found to result in significant inhibitory activity .
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation and immune response .
Result of Action
Based on the known effects of pyrimidines, it can be inferred that the compound may exhibit anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 6-chloropyrimidine-4-carboxylate with thionyl chloride, which results in the formation of this compound . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.
Acylation: The compound can act as an acylating agent, reacting with alcohols to form esters.
Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex heterocyclic structures.
Major Products Formed: The major products formed from these reactions include amides, esters, and substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.
Scientific Research Applications
6-Chloropyrimidine-4-carbonyl chloride is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are crucial in medicinal chemistry.
Biology: The compound is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
4-Chloropyrimidine: Similar in structure but lacks the carbonyl chloride group.
6-Bromopyrimidine-4-carbonyl chloride: Similar but with a bromine atom instead of chlorine at the 6 position.
2-Chloropyrimidine-4-carbonyl chloride: Chlorine atom at the 2 position instead of the 6 position.
Uniqueness: 6-Chloropyrimidine-4-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This dual functionality makes it highly reactive and versatile in various chemical syntheses, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-chloropyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJZIXITZFFSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593614 | |
| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-52-6 | |
| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
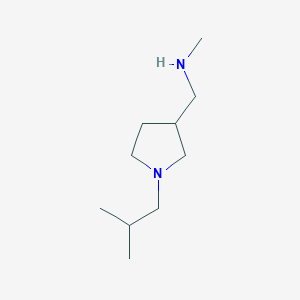
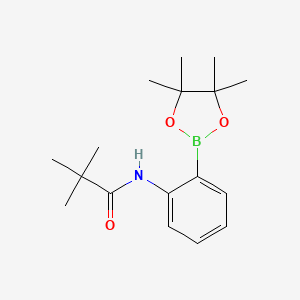
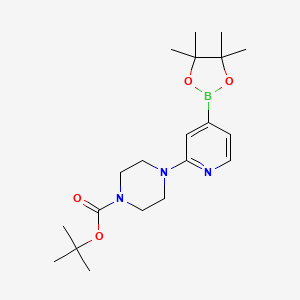
![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)
